![molecular formula C26H29N3O5S B11322069 Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B11322069.png)
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルは、医薬品化学、医薬品、材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フタラジノン部分、スルホニル基、ベンゾエートエステルを含む独自の構造が特徴です。
準備方法
合成経路と反応条件
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルの合成は、通常、容易に入手可能な出発物質から始めて、複数の手順を必要とします。主な手順は次のとおりです。
フタラジノン部分の形成: この手順は、適切な前駆体の環化を含む、ヘキサヒドロフタラジノン環を形成します。
スルホニル基の導入: スルホニル基は、スルホニル化反応によって導入され、通常は塩基の存在下でスルホニルクロリドを使用します。
ベンゾエートエステルとのカップリング: 最後の手順は、スルホニル化中間体を適切な条件下でベンゾアートエチルとカップリングして、目的の化合物を形成します。
工業的生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化できます。
還元: 還元反応は、分子内の特定の官能基の酸化状態を変更するために使用できます。
置換: 化合物は、特にスルホニル基とベンゾエート部分で、求核性または求電子性置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(塩素、臭素など)や求核剤(アミン、チオールなど)などの試薬が、適切な条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究への応用
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗炎症作用や神経保護作用など、潜在的な薬理作用について研究されています.
医薬品: さまざまな治療的用途のための潜在的な薬剤候補として探求されています。
材料科学: この化合物の独自の構造は、特定の特性を持つ新規材料の開発のための候補となります。
科学的研究の応用
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Pharmaceuticals: It is explored as a potential drug candidate for various therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、次の方法で効果を発揮する可能性があります。
酵素の阻害: これは、炎症性経路に関与する特定の酵素を阻害する可能性があります。
受容体の調節: この化合物は、神経系内の受容体と相互作用し、神経保護作用をもたらす可能性があります。
類似の化合物との比較
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルは、次のような類似の化合物と比較できます。
トリアゾール-ピリミジンハイブリッド: これらの化合物は、神経保護作用と抗炎症作用も示します.
イミダゾール誘導体: 抗菌作用や抗炎症作用を含む、幅広い生物活性で知られています.
クマリン誘導体: これらの化合物は、抗がん作用と抗菌作用について研究されています.
3-( {[5-(3-エチル-4-オキソ-3,4,5,6,7,8-ヘキサヒドロフタラジン-1-イル)-2-メチルフェニル]スルホニル}アミノ)ベンゾアートエチルの独自性は、特定の官能基の組み合わせにあるため、独自の化学的および生物学的特性が与えられています。
類似化合物との比較
Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate can be compared with similar compounds such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and anti-inflammatory effects.
Coumarin Derivatives: These compounds are studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H29N3O5S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
ethyl 3-[[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C26H29N3O5S/c1-4-29-25(30)22-12-7-6-11-21(22)24(27-29)18-14-13-17(3)23(16-18)35(32,33)28-20-10-8-9-19(15-20)26(31)34-5-2/h8-10,13-16,28H,4-7,11-12H2,1-3H3 |
InChIキー |
VWUABVHCQVRMFB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC(=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
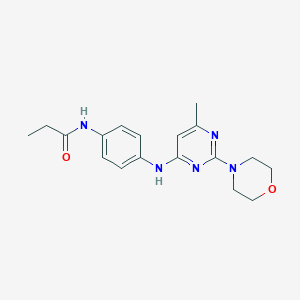
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
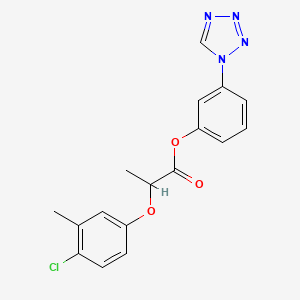
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)
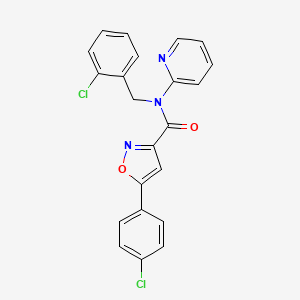
![3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322030.png)


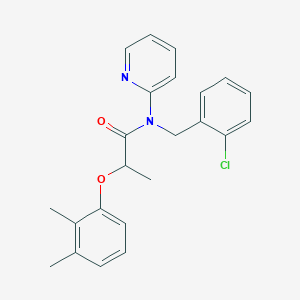
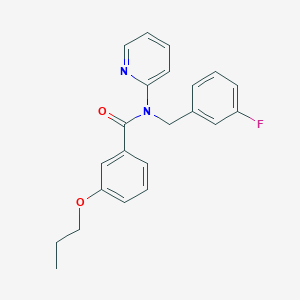
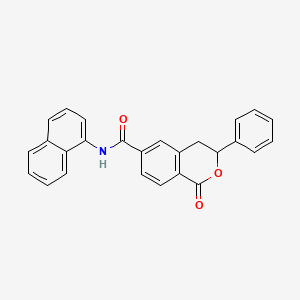
![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322071.png)
